

A Comparative Guide to the Physicochemical Properties of Synthesized Pyridazine Analogues

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Compound of Interest

Compound Name: 6-Amino-3-chloropyridazine

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For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties that can enhance drug-like characteristics.^[1] This guide provides a comparative overview of the key physicochemical properties of synthesized pyridazine analogues, supported by experimental data and detailed methodologies. The objective is to offer a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the pyridazine core.

Comparative Physicochemical Data

The following tables summarize key physicochemical properties of representative pyridazine analogues, compiled from various studies. These properties are critical in early-stage drug discovery for predicting the pharmacokinetic behavior of new chemical entities.^[2]

Table 1: Lipophilicity and Aqueous Solubility of Selected Pyridazine Analogues

Compound ID	Structure	LogP	Aqueous Solubility (µg/mL)	Reference
P1	6-Phenylpyridazin-3(2H)-one	1.25	150	[3]
P2	4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one	2.89	35	[3]
P3	Ethyl 2-(6-oxo-3-phenyl-5-(p-tolyl)pyridazin-1(6H)-yl)acetate	3.15	12	[3]
P4	5-(benzylamino)pyrido[2,3-d]pyridazin-8(7H)-one	2.45	68	[4]
P5	5-(4-(4-methoxyphenyl)pyrazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one	3.52	8	[4]

Table 2: Melting Point and Spectroscopic Data of Selected Pyridazine Analogues

Compound ID	Melting Point (°C)	¹ H NMR (δ ppm, key signals)	¹³ C NMR (δ ppm, key signals)	IR (cm ⁻¹ , key bands)	Reference
P1	188-190	13.10 (s, 1H, NH), 7.80-7.40 (m, 5H, Ar-H), 7.10 (d, 1H), 6.90 (d, 1H)	162.5 (C=O), 145.0, 135.2, 130.1, 129.0, 126.5	3200 (N-H), 1650 (C=O)	[3]
P2	170	8.21 (d, 1H), 8.05 (d, 1H), 8.03 (s, 1H), 7.81-7.37 (m, 8H), 3.97 (s, 2H)	161.09, 148.32, 144.64, 141.94, 136.41, 35.40	3200 (N-H), 1646 (C=O), 1595 (C=N)	[3]
P3	110	7.60-7.20 (m, 9H), 6.95 (s, 1H), 4.95 (s, 2H), 4.20 (q, 2H), 2.30 (s, 3H), 1.25 (t, 3H)	167.9, 160.5, 145.1, 138.0, 134.8, 61.5, 54.2, 21.0, 14.1	1750, 1660 (C=O), 1610 (C=N)	[3]
P4	>250	12.5 (s, 1H, NH), 9.1 (d, 1H), 8.5 (d, 1H), 7.8 (dd, 1H), 7.4-7.2 (m, 5H), 4.6 (d, 2H)	158.0 (C=O), 154.5, 148.0, 142.0, 138.0, 128.5, 127.0	3300-3100 (N-H), 1640 (C=O)	[4]

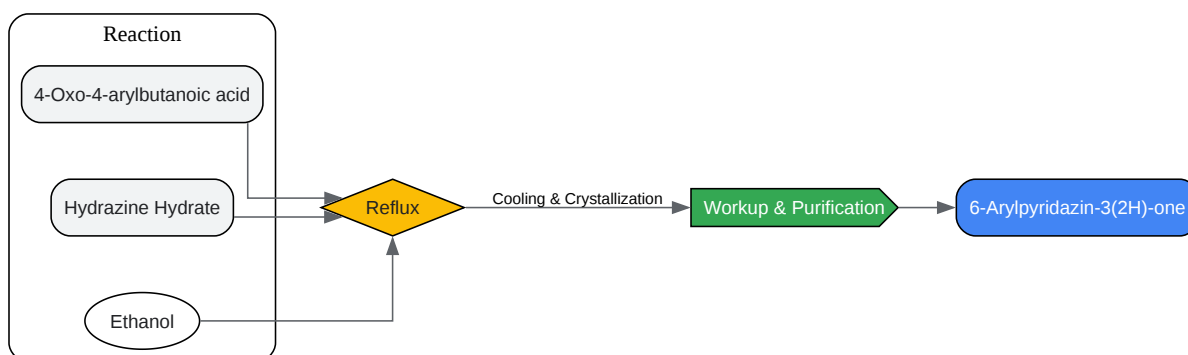
P5	230-232	12.8 (s, 1H,				
		NH), 9.0 (d,				
		1H), 8.4 (d,	158.5 (C=O),			
		1H), 7.7 (dd,	154.0, 153.5,			
		1H), 6.9 (d,	148.5, 142.5,	3250 (N-H),		[4]
		2H), 6.8 (d,	118.0, 114.5,	1650 (C=O)		
		2H), 3.7 (s,	55.5, 53.0,			
		3H), 3.5 (t,	48.0			
		4H), 3.1 (t,				
		4H)				

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for the synthesis and physicochemical evaluation of pyridazine analogues.

General Synthesis of 6-Arylpyridazin-3(2H)-ones

A common route to synthesize the pyridazine core involves the condensation of a 4-oxo-4-arylbutanoic acid with hydrazine hydrate.[3]



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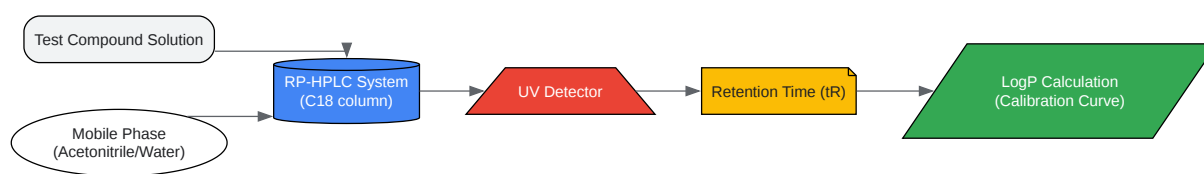
Caption: General workflow for the synthesis of 6-arylpyridazin-3(2H)-ones.

Procedure:

- A solution of the appropriate 4-oxo-4-arylbutanoic acid (1 equivalent) in ethanol is prepared.
- Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution.
- The reaction mixture is refluxed for 4-6 hours.
- After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude product.
- Further purification is achieved by recrystallization from a suitable solvent like ethanol.[3]

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is often determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]



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Caption: Workflow for LogP determination using RP-HPLC.

Procedure:

- A series of standard compounds with known LogP values are injected into the RP-HPLC system to generate a calibration curve of retention time versus LogP.
- The synthesized pyridazine analogue is dissolved in the mobile phase and injected into the HPLC system.
- The retention time of the analogue is recorded.
- The LogP value of the test compound is then calculated from the calibration curve.[5]

Aqueous Solubility Assay

A common method for determining aqueous solubility is the shake-flask method.[6]

Procedure:

- An excess amount of the pyridazine analogue is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
- The suspension is shaken at a constant temperature for 24 hours to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

Spectroscopic Characterization

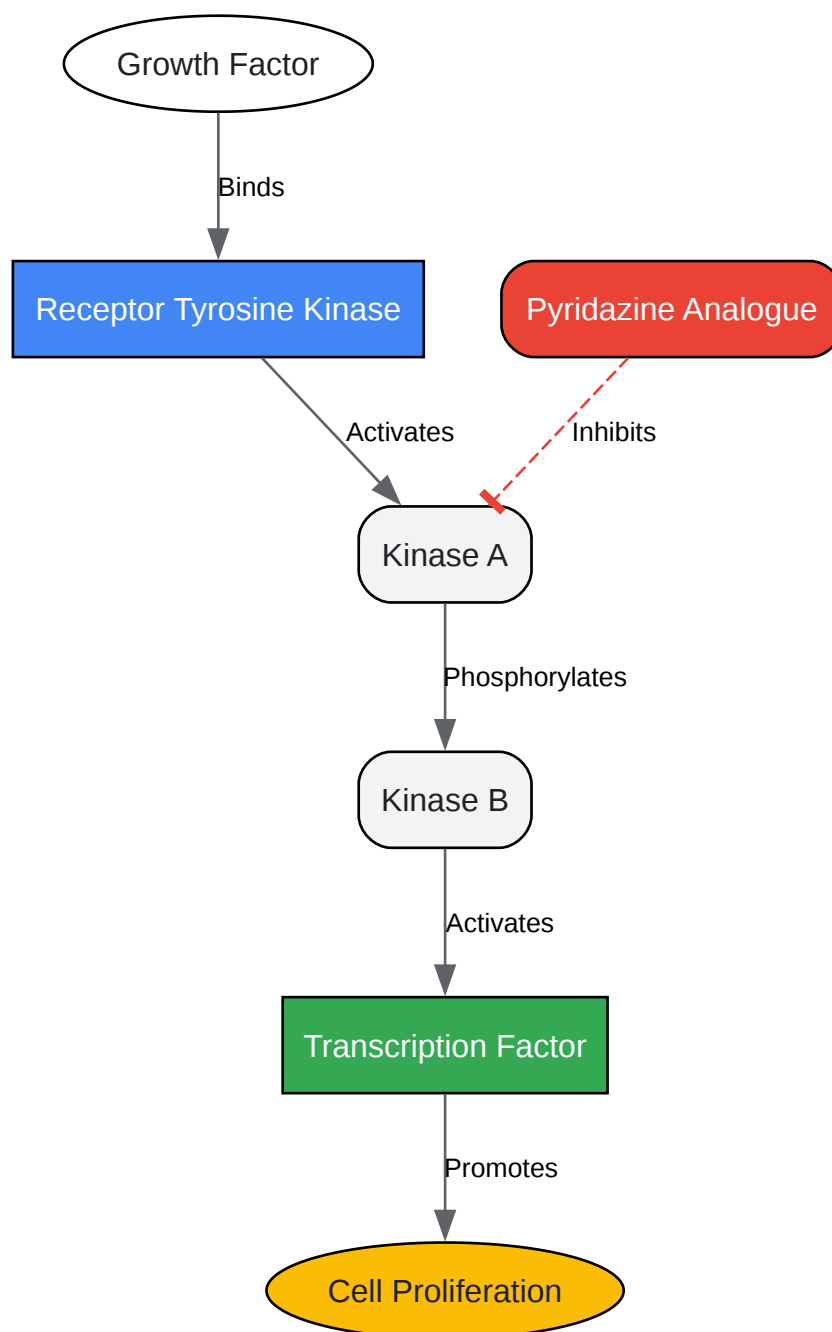
The structural confirmation of synthesized pyridazine analogues is achieved through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like DMSO- d_6 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][4]

- Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[\[3\]](#)[\[7\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[\[3\]](#)

Signaling Pathway Context: Pyridazines as Kinase Inhibitors

Many pyridazine derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridazine analogue could act as a kinase inhibitor.



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Caption: Hypothetical signaling pathway showing pyridazine analogue as a kinase inhibitor.

This guide provides a framework for the evaluation of the physicochemical properties of synthesized pyridazine analogues. By systematically characterizing these properties, researchers can make more informed decisions in the hit-to-lead and lead optimization phases of drug discovery, ultimately increasing the likelihood of developing successful therapeutic

candidates. The unique properties of the pyridazine ring, such as its dipole moment and hydrogen bonding capacity, make it an attractive scaffold for further exploration.[1]

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